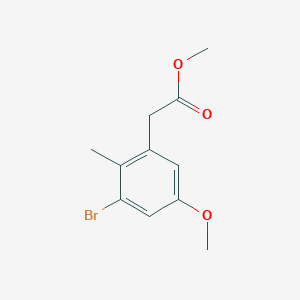

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate

Description

N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine is a secondary amine featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core substituted with a 3-methoxybenzyl group and a methyl group on the nitrogen atom. This compound is part of a broader class of bioactive molecules where the benzo[d][1,3]dioxol-5-amine scaffold is modified to optimize pharmacological properties such as receptor binding, metabolic stability, and bioavailability .

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate |

InChI |

InChI=1S/C11H13BrO3/c1-7-8(5-11(13)15-3)4-9(14-2)6-10(7)12/h4,6H,5H2,1-3H3 |

InChI Key |

HRSMZFFPABWHJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)OC)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of methanol on the thionyl halide-activated isochromanone, leading to ring cleavage and ester formation. Key parameters include:

-

Temperature : Maintained between -40°C and 40°C, typically at ambient conditions (0°C–30°C).

-

Reagent Ratios : 1.15–1.65 moles of thionyl halide per mole of isochromanone and ~3.1 moles of methanol.

-

Workup : Neutralization with aqueous potassium bicarbonate, followed by solvent removal via distillation.

Table 1: Optimized Conditions for Thionyl Halide-Mediated Synthesis

This method’s advantage lies in its scalability and reduced generation of methyl halide byproducts compared to traditional hydrogen halide routes. For the target compound, substituting 3-isochromanone with a pre-functionalized analog containing methoxy and methyl groups at positions 5 and 2, respectively, could theoretically yield the desired product. However, synthesizing such a substituted isochromanone precursor remains a challenge.

Multi-Step Synthesis via Phenylacetic Acid Intermediate

An alternative route involves synthesizing 5-bromo-2-methoxy-3-methylphenylacetic acid (CAS 1782296-05-2) followed by esterification with methanol. This approach leverages well-established esterification protocols.

Bromination and Esterification Sequence

-

Bromination : Introducing bromine at the 3-position of 2-methoxy-5-methylphenylacetic acid using N-bromosuccinimide (NBS) or Br₂ under radical or electrophilic conditions.

-

Esterification : Reacting the brominated acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent like DCC (dicyclohexylcarbodiimide).

Table 2: Esterification Conditions and Outcomes

| Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | Reflux | 78–82 | 95 |

| DCC/DMAP | 0°C–25°C | 85–90 | 98 |

This method offers flexibility in intermediate purification but requires stringent control over bromination regioselectivity. Competing reactions, such as dibromination or methoxy group displacement, may necessitate protective group strategies.

Friedel-Crafts Acylation and Functionalization

A hypothetical pathway involves constructing the phenylacetic acid backbone via Friedel-Crafts acylation, followed by sequential functionalization:

-

Acylation : Reacting 3-bromo-5-methoxy-2-methyltoluene with chloroacetyl chloride in the presence of AlCl₃.

-

Hydrolysis and Esterification : Converting the resultant ketone to the acetic acid derivative via hydrolysis, followed by methyl ester formation.

While this route is theoretically viable, steric hindrance from the 2-methyl and 3-bromo substituents could limit acylation efficiency. Computational modeling suggests that electron-withdrawing bromine at position 3 may deactivate the ring, necessitating harsher conditions or directing groups.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Routes

| Method | Yield (%) | Scalability | Byproduct Risk |

|---|---|---|---|

| Thionyl halide ring-opening | 85 | High | Low |

| Acid esterification | 80–90 | Moderate | Moderate |

| Friedel-Crafts acylation | 60–70 | Low | High |

The thionyl halide method is most industrially viable due to its one-step nature and minimal byproducts. However, developing a substituted isochromanone precursor is critical for adapting this route to the target compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Products include substituted amines or thiols.

Oxidation: Products include hydroxylated or carbonylated derivatives.

Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Chemistry

- Synthesis of Complex Organic Molecules :

- Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex structures.

- Example Reaction : It can be used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Biology

- Biochemical Pathway Studies :

- The compound is utilized to study various biochemical pathways and enzyme interactions due to its potential to act as an inhibitor or substrate in enzymatic reactions.

- Mechanism of Action : The bromine atom enhances binding affinity to biological targets, which can be exploited in drug design.

Medicine

- Pharmaceutical Development :

- This compound is investigated as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being studied for potential therapeutic effects against various diseases.

- Case Study : Research indicates that similar compounds exhibit antibacterial properties against multidrug-resistant strains, highlighting the potential for developing new antibiotics.

Industry

- Production of Specialty Chemicals :

- The compound finds applications in the production of agrochemicals and other specialty chemicals, where its unique properties can lead to improved efficacy and performance.

- Use in Formulations : It can be incorporated into formulations aimed at pest control or crop protection due to its biological activity.

Comparison of Biological Activities

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.25 | |

| Similar Compound A | Anticancer | 0.126 | |

| Similar Compound B | Antioxidant | 0.15 |

Case Studies

-

Antibacterial Activity Study :

- A study evaluated the efficacy of this compound against various bacterial strains. The compound demonstrated significant activity with a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus.

-

Anticancer Properties Investigation :

- Another study focused on the anticancer effects of related compounds, revealing that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The benzo[d][1,3]dioxol-5-amine moiety is a common structural motif in medicinal chemistry due to its electron-rich aromatic system, which enhances π-π interactions with biological targets. Key derivatives include:

Key Observations :

Bioactivity and Therapeutic Potential

Antimalarial Activity

Compound 2g (N-(benzo[1,3]dioxol-5-yl)-propanamide derivative) demonstrated potent falcipain-2 inhibition (IC₅₀ = 1.2 µM), highlighting the role of the benzo[d][1,3]dioxol-5-amine core in binding protease active sites . The target compound’s 3-methoxybenzyl group could further optimize hydrophobic interactions in similar enzyme targets.

Antiviral Activity

N-(Benzo[d][1,3]dioxol-5-yl)-2-((4-nitrophenyl)thio)benzamide (15d ) showed efficacy against HIV-1 Vif (87% yield in synthesis), suggesting that electron-withdrawing substituents (e.g., nitro groups) enhance antiviral activity . The absence of such groups in the target compound may limit its direct antiviral utility but highlights scaffold versatility.

Enzyme Inhibition and Catalysis

Acetamide derivatives of benzo[d][1,3]dioxol-5-amine (e.g., 7a–e in ) were synthesized as halogen bond donors for medicinal chemistry applications. The target compound’s N-methyl group could reduce metabolic degradation compared to acetylated analogs.

Critical Analysis of Pharmacological Profiles

Metabolic Stability

Selectivity and Toxicity

- Bulky substituents (e.g., cyclopentyl in ) may improve selectivity for target enzymes but increase off-target risks due to hydrophobic interactions.

- The methylenedioxy ring in all analogs carries a risk of hepatotoxicity via metabolic formation of catechol intermediates, necessitating structural mitigation strategies .

Biological Activity

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate (commonly referred to as MBM) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MBM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MBM is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring. Its molecular formula is , with a molar mass of approximately 259.10 g/mol. The compound typically appears as a pale-yellow to yellow-brown sticky oil or semi-solid.

1. Enzyme Inhibition

Recent studies have indicated that compounds similar to MBM exhibit significant enzyme inhibition properties. For instance, bromophenol derivatives have shown effective inhibition against various isoenzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). The inhibition constants (Ki values) for these compounds range from 1.63 nM to 25.67 nM, suggesting strong potential for therapeutic applications in treating neurological disorders like Alzheimer's disease and other conditions associated with cholinergic dysfunctions .

| Enzyme | Ki Value (nM) | Remarks |

|---|---|---|

| hCA I | 2.53 - 25.67 | Effective inhibitor for glaucoma treatment |

| hCA II | 1.63 - 15.05 | Potential use in metabolic disorders |

| AChE | 6.54 - 24.86 | Implications for Alzheimer’s disease treatment |

2. Antimicrobial Activity

Compounds with similar brominated structures have also been reported to possess antimicrobial properties. MBM's structural characteristics may enhance its interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents.

3. Cytotoxic Effects

Research indicates that certain derivatives of brominated phenols exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. These compounds can induce apoptosis and disrupt microtubule assembly, which are crucial mechanisms in cancer therapy .

Case Studies

Several studies have documented the biological activity of similar compounds:

- Study on Enzyme Inhibition : A compound structurally related to MBM was tested for AChE inhibition, yielding Ki values that suggest strong competitive inhibition, making it a candidate for further pharmacological studies aimed at treating neurodegenerative diseases .

- Antimicrobial Evaluation : A series of brominated phenolic compounds were evaluated for their antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro assays showed that derivatives of MBM could inhibit cell growth in various cancer cell lines, with IC50 values indicating potent cytotoxicity at low concentrations .

The biological activity of MBM can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of bromine and methoxy groups likely enhances the compound's ability to bind to enzyme active sites, leading to competitive inhibition.

- Cellular Uptake : The lipophilic nature of MBM facilitates its penetration into cell membranes, allowing it to exert effects on intracellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves bromination of a pre-functionalized phenylacetic acid derivative followed by esterification with methanol under acid catalysis (e.g., H₂SO₄). For example, highlights esterification of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetic acid as a key step. Optimization includes:

- Temperature control : Reflux conditions (~60–80°C) to drive esterification to completion.

- Catalyst selection : Acidic ion-exchange resins as alternatives to H₂SO₄ for reduced side reactions.

- Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) .

Q. Which analytical techniques are most effective for characterizing the structure of this compound?

- Key Techniques :

- X-ray crystallography : Resolves stereoelectronic effects (e.g., torsion angles like C3–C4–C6–C9 = −126.2°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons due to bromine) and confirms ester functionality .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₁₁H₁₁BrO₃: ~287.0 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Steric hindrance : The 2-methyl group on the phenyl ring may reduce accessibility of the bromine atom for Pd-catalyzed couplings. shows analogous bromophenyl esters require bulky ligands (e.g., SPhos) to enhance catalytic efficiency.

- Electronic effects : The electron-withdrawing bromine and methoxy groups polarize the aromatic ring, altering oxidative addition rates. Computational studies (DFT) can predict regioselectivity in such reactions .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Case Study : Overlapping signals in ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm) can be addressed via:

- 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, distinguishing substituent positions.

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .

Q. What strategies mitigate competing side reactions during bromination steps in synthesis?

- Controlled Bromination :

- Directed ortho-bromination : Use of directing groups (e.g., methoxy) to ensure regioselectivity .

- Radical inhibitors : Addition of TEMPO suppresses over-bromination or ring-opening side reactions .

Structure-Activity Relationship (SAR) and Applications

Q. How does the substitution pattern on the phenyl ring influence biological activity (e.g., antimicrobial or anti-inflammatory effects)?

- Functional Group Impact :

- Bromine : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity.

- Methoxy group : Modulates electron density, affecting binding to enzymes like cyclooxygenase (COX) .

- SAR Table :

| Analog Structure | Key Activity | Reference |

|---|---|---|

| 3-Bromo-5-methoxy substitution | Enhanced COX-2 inhibition | |

| 2-Methyl substitution | Reduced cytotoxicity in vitro |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths vs. DFT predictions)?

- Root Cause : Thermal motion or crystal packing effects may distort experimental bond lengths. For example, reports C–Br bond lengths of 1.89 Å, while DFT models suggest 1.92 Å.

- Resolution : Compare multiple datasets (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Computational and Mechanistic Studies

Q. Can molecular docking predict the interaction of this compound with biological targets (e.g., bacterial enzymes)?

- Workflow :

Ligand preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Protein docking : AutoDock Vina screens binding modes to targets (e.g., E. coli dihydrofolate reductase).

MD simulations : GROMACS evaluates binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.